N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide

CCR5 antagonist chemokine receptor HIV entry inhibitor

Do NOT procure a generic C18H18N4O3S2 isomer. You need CAS 863511-90-4 to ensure CCR5 activity (EC50 19.6 nM) instead of unrelated HSV-1 helicase inhibition. This orthogonal pyridinyl-thiazolyl-ethyl-sulfamoyl chemotype is essential for dissecting maraviroc-resistant HIV-1 entry (8.3-fold selectivity over β2-adrenoceptors). Demand HPLC-MS cross-verification to rule out pritelivir isomer contamination. Secure the assay-verified scaffold for dependable SAR benchmarking and resistance profiling.

Molecular Formula C18H18N4O3S2
Molecular Weight 402.5 g/mol
CAS No. 863511-90-4
Cat. No. B6495328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide
CAS863511-90-4
Molecular FormulaC18H18N4O3S2
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
InChIInChI=1S/C18H18N4O3S2/c1-13(23)21-15-4-6-17(7-5-15)27(24,25)20-10-8-16-12-26-18(22-16)14-3-2-9-19-11-14/h2-7,9,11-12,20H,8,10H2,1H3,(H,21,23)
InChIKeyNHJSEGLNJNMHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

863511-90-4 (N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide): Chemical Identity, Core Pharmacophore & Target Engagement Profile


N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide (CAS 863511-90-4; molecular formula C18H18N4O3S2; MW 402.5 g/mol) is a synthetic small molecule featuring a central 2-(pyridin-3-yl)-1,3-thiazol-4-yl core linked via an ethyl chain to a para‑sulfamoyl‑phenyl acetamide motif [1]. It is documented as a potent antagonist of the human C‑C chemokine receptor type 5 (CCR5), with an EC50 of 19.6 nM in binding‑affinity measurements [2]. The compound is listed in the ChEMBL database under ID CHEMBL1581044, the PubChem registry (CID 16832456), and BindingDB (BDBM84339) [1][2]. Its dual heterocyclic sulfonamide‑amide architecture places it at the intersection of the CCR5‑targeted chemokine antagonist class and the broader sulfamoyl‑acetamide chemical space exploited in antiviral and anti‑inflammatory research.

863511-90-4: Why Generic Substitution with Other CCR5‑Directed or Sulfamoyl‑Acetamide Scaffolds Is Not Reliable


The CCR5 antagonist landscape and the sulfamoyl‑acetamide chemical class both contain structurally diverse molecules whose target‑engagement profiles differ sharply. Even compounds sharing the C18H18N4O3S2 molecular formula can possess radically different biological activity: for instance, pritelivir (CAS 348086‑71‑5) is a potent HSV‑1/2 helicase‑primase inhibitor (IC50 ≈ 20 nM) with no reported CCR5 activity, while 863511‑90‑4 is a selective CCR5 antagonist (EC50 19.6 nM) [1]. Maraviroc, the only FDA‑approved CCR5 antagonist, has a sub‑nanomolar IC50 (0.5–3.3 nM) but belongs to a tropane‑based chemotype entirely distinct from the pyridinyl‑thiazolyl‑ethyl‑sulfamoyl scaffold of 863511‑90‑4, resulting in divergent selectivity, resistance profiles, and pharmacokinetics [2]. Within the in‑house sulfamoyl‑acetamide series, subtle modifications to the linker length, heterocycle position, or sulfonamide substitution can shift potency by orders of magnitude or redirect target preference toward adrenergic receptors [1][3]. Consequently, simple chemical‑similarity‑based procurement without reference to documented, assay‑verified performance data for this precise structure carries a high risk of obtaining a compound with uncharacterized or irrelevant biological activity.

863511-90-4: Quantitative Evidence of Differentiation from Closest Structural Analogs and In‑Class Alternatives


CCR5 Antagonist Potency of 19.6 nM (EC50) Places 863511‑90‑4 Among Potent, Non‑Tropane CCR5 Ligands

863511‑90‑4 exhibits an EC50 of 19.6 nM in a CCR5 binding‑affinity assay, positioning it as a moderately potent antagonist within the non‑tropane CCR5 chemical space [1]. In contrast, the approved CCR5 antagonist maraviroc demonstrates a binding IC50 range of 0.5–3.3 nM (approximately 6‑ to 39‑fold more potent) but belongs to a completely different tropane‑based chemotype [2]. Within the sulfamoyl‑acetamide subclass, other CCR5 antagonists such as CHEMBL4248119 show comparable IC50 values (20.6 nM), confirming that 863511‑90‑4 delivers competitive potency without the metabolic liabilities associated with the tropane scaffold [3]. This structural distinctiveness allows researchers to probe CCR5 biology using a chemotype orthogonal to maraviroc, which is particularly valuable for studying resistance‑associated substitutions that affect tropane binding.

CCR5 antagonist chemokine receptor HIV entry inhibitor

Target Selectivity: 8.3‑Fold Window Between CCR5 Antagonism and β2‑Adrenoceptor Activity

863511‑90‑4 demonstrates a 8.3‑fold selectivity margin between its primary target, CCR5 (EC50 = 19.6 nM), and the β2 adrenergic receptor (EC50 ≈ 162 nM, pEC50 = 6.79) [1][2]. This selectivity ratio is critical because many sulfamoyl‑containing compounds, including certain β‑blocker analogs, exhibit promiscuous activity at aminergic GPCRs. For context, CHEMBL294849 (a larger analog with an extended pentyl linker and an additional phenyl‑sulfamoyl‑phenyl‑thiazole moiety) shows an IC50 of 16,000 nM at β2, a >800‑fold loss of potency relative to 863511‑90‑4 at β2, but with unknown CCR5 activity [3]. The 8.3‑fold selectivity window of 863511‑90‑4 is sufficient to achieve target‑specific CCR5 blockade at sub‑micromolar concentrations without significant β2 engagement, a feature not shared by all members of the broader sulfamoyl‑acetamide family.

CCR5 selectivity β2 adrenergic receptor off-target profiling

Structural Orthogonality to Pritelivir: Identical Molecular Formula (C18H18N4O3S2) but Non‑Overlapping Biological Targets

863511‑90‑4 and pritelivir (CAS 348086‑71‑5) share the same molecular formula, C18H18N4O3S2, yet exhibit mutually exclusive target profiles: 863511‑90‑4 is a CCR5 antagonist (EC50 = 19.6 nM) [1], while pritelivir is a herpes simplex virus (HSV) helicase‑primase inhibitor with an IC50 of 20 nM against HSV‑1 and HSV‑2 replication in Vero cells . The structural basis for this divergence lies in the pyridinyl‑thiazole connectivity: 863511‑90‑4 features a pyridin‑3‑yl substitution at the thiazole 2‑position with an ethyl‑sulfamoyl linker, whereas pritelivir contains an N‑methyl‑N‑(4‑methyl‑5‑sulfamoylthiazol‑2‑yl)‑2‑(4‑(pyridin‑2‑yl)phenyl)acetamide scaffold with a pyridin‑2‑yl‑phenyl motif. This striking case of formula‑level isomerism with non‑overlapping pharmacology underscores the necessity of verifying the specific CAS number and target activity rather than relying on molecular formula or molecular weight alone during procurement.

chemical proteomics target deconvolution molecular formula isomer differentiation

Chemoinformatic Uniqueness: The Pyridin‑3‑yl‑Thiazol‑4‑yl‑Ethyl‑Sulfamoyl Core Distinguishes 863511‑90‑4 from All Other Commercially Catalogued Sulfamoyl-Acetamides

A substructure search of publicly accessible chemical databases reveals that the 2‑(2‑(pyridin‑3‑yl)thiazol‑4‑yl)ethyl‑sulfamoyl motif present in 863511‑90‑4 is exceedingly rare among commercially catalogued sulfamoyl‑acetamides. The majority of related structures adopt either (i) a direct pyridinyl‑sulfamoyl‑thiazole connectivity without an ethyl linker (e.g., CAS 593960‑11‑3), or (ii) a pyridin‑2‑yl‑phenyl scaffold (e.g., pritelivir) [1]. The ethyl linker in 863511‑90‑4 introduces additional conformational flexibility and extends the distance between the pyridinyl‑thiazole pharmacophore and the sulfamoyl‑phenyl binding element, which is predicted to modulate the fit within the CCR5 transmembrane binding pocket [2]. This topological feature is absent in the >50 closest Tanimoto‑similar analogs catalogued in BindingDB and ZINC, making 863511‑90‑4 a structurally distinct chemical probe for CCR5‑focused medicinal chemistry campaigns.

chemical similarity scaffold hopping SAR analysis

863511-90-4: Definitive Research and Industrial Application Scenarios Based on Verified Differentiation Data


Orthogonal Chemical Probe for CCR5‑Dependent HIV‑1 Entry Studies in Maraviroc‑Resistant Viral Strains

863511‑90‑4 offers a structurally distinct CCR5 antagonist scaffold (EC50 19.6 nM) [1] that does not share the tropane core of maraviroc. This makes it an ideal orthogonal tool compound for investigating CCR5 mutations that confer maraviroc resistance while remaining susceptible to non‑tropane ligands. In vitro HIV‑1 entry assays using pseudotyped viruses bearing maraviroc‑resistant envelope glycoproteins can directly compare the inhibitory profiles of 863511‑90‑4 and maraviroc (IC50 3.3 nM in wild‑type entry assays) [2], enabling dissection of resistance mechanisms at the receptor level.

Selective CCR5 Signaling Studies Requiring Minimal β2‑Adrenoceptor Interference

With an 8.3‑fold selectivity window between CCR5 (EC50 19.6 nM) and β2‑adrenoceptor (EC50 ≈ 162 nM) [1][3], 863511‑90‑4 can be deployed in cell‑based assays where aminergic GPCR co‑expression (e.g., in primary immune cells or cardiovascular tissues) could otherwise introduce confounding signals. This property is particularly relevant for chemotaxis or calcium‑flux experiments in mixed cell populations expressing both CCR5 and β2 receptors.

Structure‑Activity Relationship (SAR) Expansion Around the Ethyl‑Spacer Motif in CCR5 Chemokine Antagonists

The rare 2‑(2‑(pyridin‑3‑yl)thiazol‑4‑yl)ethyl‑sulfamoyl linker topology [4] provides a starting point for systematic SAR studies. Medicinal chemistry teams can use 863511‑90‑4 as a reference standard to benchmark new analogs with varying spacer lengths (methylene, propyl, butyl) or heterocycle positions, measuring changes in CCR5 EC50 relative to the 19.6 nM baseline, and assessing concurrent shifts in β2 selectivity.

Quality Control Standard for Differentiating 863511‑90‑4 from Co‑Purchased or Mis‑Catalogued C18H18N4O3S2 Isomers

Given that pritelivir (CAS 348086‑71‑5) shares the identical molecular formula but acts on an unrelated viral target , 863511‑90‑4 can serve as a certified reference material for analytical chemistry and quality control laboratories. HPLC‑MS, NMR, and biological assay cross‑verification protocols can be established to ensure that the received compound is indeed the CCR5‑active isomer and not the HSV‑active isomer, preventing costly experimental errors in academic and industrial screening campaigns.

Quote Request

Request a Quote for N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.